molecular formula C18H15NO3S B2365574 (5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 692279-40-6

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2365574
CAS No.: 692279-40-6
M. Wt: 325.38
InChI Key: YVEOEHJYKRAPOC-FOWTUZBSSA-N
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Description

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenoxyphenyl group. Thiazolidinediones are known for their diverse applications in medicinal chemistry, particularly in the development of antidiabetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenoxybenzaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antidiabetic properties, particularly in the regulation of glucose metabolism.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it is believed to act as an agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby exerting its antidiabetic effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic drug.

    Pioglitazone: A thiazolidinedione with similar applications in diabetes management.

    Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the phenoxyphenyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-19-17(20)16(23-18(19)21)12-13-7-6-10-15(11-13)22-14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEOEHJYKRAPOC-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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